molecular formula C21H24N2O5 B4235106 Acetic acid;3-(4-ethoxyanilino)-1-(2-methylphenyl)pyrrolidine-2,5-dione

Acetic acid;3-(4-ethoxyanilino)-1-(2-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B4235106
M. Wt: 384.4 g/mol
InChI Key: HUKRNAKTIXVMJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid;3-(4-ethoxyanilino)-1-(2-methylphenyl)pyrrolidine-2,5-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidinedione core, which is a common structural motif in many bioactive molecules. The presence of ethoxyphenyl and methylphenyl groups further enhances its chemical properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetic acid;3-(4-ethoxyanilino)-1-(2-methylphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxyaniline with 2-methylbenzoyl chloride to form an intermediate, which is then cyclized to produce the pyrrolidinedione core. The final step involves acetylation to obtain the acetate form. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-(4-ethoxyanilino)-1-(2-methylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Acetic acid;3-(4-ethoxyanilino)-1-(2-methylphenyl)pyrrolidine-2,5-dione has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound’s bioactive properties make it useful in studying cellular processes and enzyme interactions.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetic acid;3-(4-ethoxyanilino)-1-(2-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-methoxyphenyl)amino]-1-(2-methylphenyl)-2,5-pyrrolidinedione acetate
  • 3-[(4-ethoxyphenyl)amino]-1-(2-chlorophenyl)-2,5-pyrrolidinedione acetate

Uniqueness

Compared to similar compounds, Acetic acid;3-(4-ethoxyanilino)-1-(2-methylphenyl)pyrrolidine-2,5-dione exhibits unique properties due to the presence of the ethoxy group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

acetic acid;3-(4-ethoxyanilino)-1-(2-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3.C2H4O2/c1-3-24-15-10-8-14(9-11-15)20-16-12-18(22)21(19(16)23)17-7-5-4-6-13(17)2;1-2(3)4/h4-11,16,20H,3,12H2,1-2H3;1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKRNAKTIXVMJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3C.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetic acid;3-(4-ethoxyanilino)-1-(2-methylphenyl)pyrrolidine-2,5-dione
Reactant of Route 2
Acetic acid;3-(4-ethoxyanilino)-1-(2-methylphenyl)pyrrolidine-2,5-dione
Reactant of Route 3
Acetic acid;3-(4-ethoxyanilino)-1-(2-methylphenyl)pyrrolidine-2,5-dione
Reactant of Route 4
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Acetic acid;3-(4-ethoxyanilino)-1-(2-methylphenyl)pyrrolidine-2,5-dione
Reactant of Route 5
Acetic acid;3-(4-ethoxyanilino)-1-(2-methylphenyl)pyrrolidine-2,5-dione
Reactant of Route 6
Acetic acid;3-(4-ethoxyanilino)-1-(2-methylphenyl)pyrrolidine-2,5-dione

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